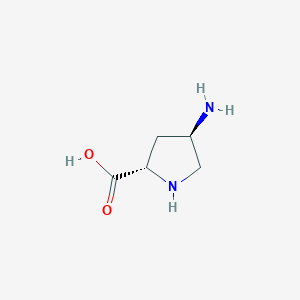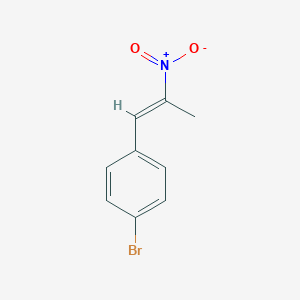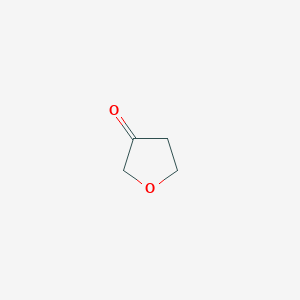
8-Hydroxyoctanoic acid
概要
説明
8-Hydroxyoctanoic acid, also known as octanoic acid, 8-hydroxy-, is a fatty acid derivative with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol It is characterized by the presence of a hydroxyl group (-OH) attached to the eighth carbon of the octanoic acid chain
作用機序
Target of Action
8-Hydroxyoctanoic acid is a fatty acid derivative that has been studied for its role in the yeast Saccharomyces cerevisiae . The primary targets of this compound are the fatty acid synthase and cytochrome P450 enzymes in the yeast . These enzymes play a crucial role in the biosynthesis of this compound from glucose and ethanol .
Mode of Action
The mode of action of this compound involves the ω-hydroxylation of octanoic acid by cytochrome P450 enzymes . This process results in the formation of this compound . The hydroxylation of octanoic acid is strongly dependent on the carbon source used, with ethanol being preferred .
Biochemical Pathways
The biochemical pathway for the synthesis of this compound involves a series of reactions. First, a mutated fatty acid synthase produces octanoic acid . This octanoic acid is then ω-hydroxylated by a cytochrome P450 enzyme, resulting in the formation of this compound .
Pharmacokinetics
It is known that the availability of heme, a cofactor needed for p450 activity, is a limiting factor of this compound biosynthesis .
Result of Action
The result of the action of this compound is the production of a hydroxylated fatty acid, which has potential industrial applications . .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the carbon source used in the reaction can affect the efficiency of octanoic acid hydroxylation . Additionally, the availability of heme, a necessary cofactor for P450 activity, can limit the biosynthesis of this compound .
生化学分析
Biochemical Properties
The exact biochemical properties of 8-Hydroxyoctanoic acid are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the synthesis of mono-carboxy-isooctyl-phthalate
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not completely known. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
More in vitro or in vivo studies are needed to discuss the changes in the effects of this product over time .
準備方法
Synthetic Routes and Reaction Conditions: 8-Hydroxyoctanoic acid can be synthesized through several methods. One common approach involves the reaction of 6-chlorohexanol with a dialkyl malonate ester, followed by thermal decarboxylation of the malonic acid derivative . Another method includes the carbonylation of octanol with oxygen to form octanone, which is then reduced to this compound using hydrogen in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
化学反応の分析
8-Hydroxyoctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
8-Hydroxyoctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
類似化合物との比較
8-Hydroxyoctanoic acid can be compared with other similar compounds, such as:
8-Hydroxycaprylic acid: Similar in structure but with different chain lengths and properties.
7-Hydroxyheptanoic acid: Another hydroxylated fatty acid with one less carbon atom.
The uniqueness of this compound lies in its specific chain length and the position of the hydroxyl group, which confer distinct chemical and physical properties.
特性
IUPAC Name |
8-hydroxyoctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c9-7-5-3-1-2-4-6-8(10)11/h9H,1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMSVYIHKLZKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227234 | |
| Record name | 8-Hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-89-6 | |
| Record name | 8-Hydroxyoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyoctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxyoctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anti-cancer mechanisms of 8-hydroxyoctanoic acid (8-HOA)?
A1: Research suggests that 8-HOA's anti-cancer properties might stem from its role as an anti-cancer free radical byproduct. This is linked to the inhibition of delta-5-desaturase (D5D), an enzyme involved in the metabolism of omega-6 polyunsaturated fatty acids (PUFAs). [, ] By inhibiting D5D, the production of pro-cancerous prostaglandin E2 (PGE2) is reduced, while the levels of dihomo-γ-linolenic acid (DGLA) increase. COX-2, often overexpressed in cancer cells, then catalyzes DGLA peroxidation, leading to the formation of 8-HOA. [, ] This shift in metabolic pathways towards 8-HOA production is proposed as a novel anti-cancer strategy.
Q2: How does this compound contribute to dry eye treatment?
A2: Studies indicate that this compound, in conjunction with acetylcholine and other specific royal jelly fatty acids (10-hydroxydecanoic acid and (R)-3,10-dihydroxydecanoic acid), plays a role in promoting tear secretion. [] These fatty acids appear to stabilize acetylcholine, protecting it from degradation by acetylcholinesterase, and thus enhancing its effect on intracellular calcium modulation within the lacrimal gland. [] This improved calcium signaling potentially contributes to the restoration of tear secretion capacity.
Q3: What is the role of this compound in the biosynthesis of thiomarinol A?
A3: this compound serves as a crucial building block in the biosynthesis of thiomarinol A, an antibiotic produced by the marine bacterium Pseudoalteromonas. [] It forms the side-chain of this complex molecule and is assembled through an intriguing process involving chain extension of a C4-precursor, 4-hydroxybutyrate. [] This highlights the significance of 8-HOA as a precursor in natural product synthesis.
Q4: Can this compound be used to differentiate between honey produced by Apis cerana cerana and Apis mellifera ligustica bees?
A4: Yes, research has identified this compound as a potential marker for distinguishing between honey produced by A. cerana cerana and A. mellifera ligustica. [] A. cerana honey exhibits significantly higher levels of this compound (96.20-253.34 mg kg-1) compared to A. mellifera honey (0-32.46 mg kg-1). [] This difference in concentration can be utilized for authenticity identification and detection of adulterated honey.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


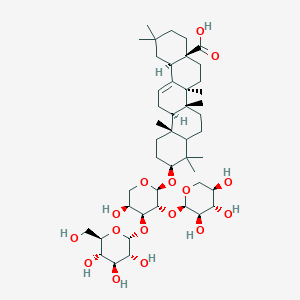
![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)

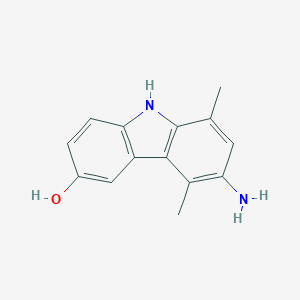
![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)




![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)
![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)
